4,7-Dimethyl-3-phenylcoumarin
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Overview
Description
4,7-Dimethyl-3-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Mechanism of Action
Target of Action
Coumarins, the class of compounds to which 4,7-dimethyl-3-phenylcoumarin belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular structures . The specific interactions depend on the structure of the coumarin derivative and the nature of the target.
Biochemical Pathways
Coumarins are involved in a variety of biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
Coumarins are generally well-absorbed and widely distributed in the body . They undergo metabolic transformations, often involving the liver, and are excreted via the kidneys . These properties influence the bioavailability of coumarins, including this compound.
Result of Action
Coumarins are known to have a wide range of biological and therapeutic properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . It’s likely that this compound has similar effects due to its structural similarity to other coumarins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
4,7-Dimethyl-3-phenylcoumarin, like other coumarins, plays a key role in biochemical reactions. It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-3-phenylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrocoumarins.
Substitution: Halogenated, nitrated, and sulfonated coumarins.
Scientific Research Applications
4,7-Dimethyl-3-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in fluorescence microscopy for labeling biomolecules and tracking cellular processes.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent materials and sensors.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methyl-3-phenylcoumarin: Known for its antifungal and antiaflatoxigenic activities.
7-Hydroxy-4-methylcoumarin: Commonly used as a precursor in the synthesis of various coumarin derivatives.
Uniqueness
4,7-Dimethyl-3-phenylcoumarin stands out due to its unique combination of methyl and phenyl groups, which enhance its fluorescence properties and broaden its range of applications in scientific research and industry .
Properties
IUPAC Name |
4,7-dimethyl-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-8-9-14-12(2)16(13-6-4-3-5-7-13)17(18)19-15(14)10-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPZLPMSNLJMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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